2,5-Dimethyl-cyclopentylamine hydrochloride

Vue d'ensemble

Description

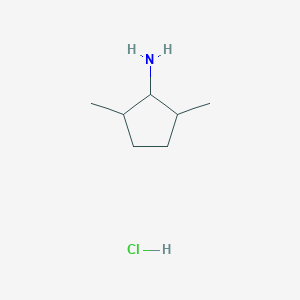

2,5-Dimethyl-cyclopentylamine hydrochloride is a chemical compound with the molecular formula C7H15N·HCl. It is a derivative of cyclopentane, featuring two methyl groups at the 2 and 5 positions and an amine group at the 1 position. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-cyclopentylamine hydrochloride typically involves the following steps:

Cyclopentane Derivatization: The starting material, cyclopentane, undergoes alkylation to introduce methyl groups at the 2 and 5 positions.

Amination: The resulting 2,5-dimethylcyclopentane is then subjected to amination to introduce the amine group at the 1 position.

Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Dimethyl-cyclopentylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Applications De Recherche Scientifique

Antidepressant Potential

Research has indicated that derivatives of cyclopentylamines, including 2,5-dimethyl-cyclopentylamine hydrochloride, may exhibit properties beneficial for treating depression. These compounds can act as dual-action agents, functioning as serotonin reuptake inhibitors (SSRIs) and neurokinin-1 (NK-1) receptor antagonists. Such mechanisms are particularly relevant for patients who do not respond adequately to traditional SSRIs .

Fatty Acid Synthase Inhibition

Another significant application is in the inhibition of fatty acid synthase (FASN), an enzyme critical for lipogenesis. Compounds that inhibit FASN can potentially aid in the treatment of metabolic disorders and certain cancers by reducing lipid synthesis in high metabolic tissues such as the liver and adipose tissue . The inhibition of FASN has been associated with decreased food intake and could be beneficial in obesity management.

Analgesic Properties

Cyclopentylamine derivatives are also being studied for their analgesic properties. They may provide pain relief by modulating the activity of neurotransmitters involved in pain pathways. This application is particularly relevant for conditions involving chronic pain and inflammation .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions that allow for the creation of functionalized cyclopentylamines. A notable method involves a one-pot photochemical approach that generates highly functionalized cyclopentylamines via a radical mechanism . This method allows for rapid generation of complex molecules while maintaining high yields.

Table 1: Synthetic Pathways for Cyclopentylamines

| Methodology | Description | Yield (%) |

|---|---|---|

| One-Pot Photochemical Reaction | Utilizes light to initiate radical formation leading to cyclization and functionalization | High |

| Aldol Condensation | Involves sodium methoxide as a catalyst to form cyclopentanones followed by reduction steps | 91.8 |

| Catalytic Hydrogenation | Converts oxime intermediates to amines, subsequently forming the hydrochloride salt | 76 |

Case Study 1: Antidepressant Efficacy

A study demonstrated the efficacy of cyclopentylamine derivatives as antidepressants by assessing their effects on serotonin levels and NK-1 receptor activity in animal models. The results indicated a significant reduction in depressive behaviors compared to controls, suggesting a promising avenue for further clinical research .

Case Study 2: Fatty Acid Synthase Inhibition

In vitro studies have shown that compounds similar to this compound effectively inhibit FASN activity in human sebocytes, leading to reduced sebum production. This effect is particularly relevant for treating acne and other sebaceous gland disorders .

Mécanisme D'action

The mechanism of action of 2,5-Dimethyl-cyclopentylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,2-Dimethylcyclopentan-1-amine hydrochloride

- Cyclopentylamine hydrochloride

- 2-Methylcyclopentan-1-amine hydrochloride

Uniqueness

2,5-Dimethyl-cyclopentylamine hydrochloride is unique due to the specific positioning of the methyl groups at the 2 and 5 positions, which imparts distinct steric and electronic properties. This structural uniqueness influences its reactivity and interaction with other molecules, making it valuable in various research applications.

Activité Biologique

Overview

2,5-Dimethyl-cyclopentylamine hydrochloride is a chemical compound with the molecular formula C7H15N·HCl. It features a cyclopentane structure with two methyl groups at the 2 and 5 positions and an amine group, which contributes to its unique biological activity. This compound is primarily utilized in scientific research across various fields including chemistry, biology, and medicine.

The synthesis of this compound involves several steps:

- Cyclopentane Derivatization : Alkylation of cyclopentane introduces methyl groups at the 2 and 5 positions.

- Amination : The resulting compound undergoes amination to add the amine group.

- Hydrochloride Formation : The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

This compound's structural properties allow it to participate in various chemical reactions including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This interaction may also lead to metabolic pathways that produce active metabolites, contributing to its biological effects.

Biological Activity

Research has highlighted several areas where this compound exhibits notable biological activity:

- Enzyme Interactions : This compound has been studied for its potential to inhibit certain enzymes involved in metabolic pathways, which may have implications for drug development.

- Neurotransmitter Modulation : Preliminary studies suggest that it may influence neurotransmitter systems, potentially affecting mood and cognitive functions.

- Antimicrobial Properties : Some research indicates that it may possess antimicrobial activity, although further studies are required to confirm these effects.

Case Studies

- Antiparasitic Activity : In a study investigating compounds for antimalarial properties, derivatives similar to this compound were tested for their ability to inhibit Plasmodium species. Modifications in the structure led to varying degrees of potency against the parasite, demonstrating the importance of structural configuration in biological activity .

- Cytotoxicity Assessments : Research involving nanoparticles as drug delivery systems has shown that compounds like this compound can be incorporated into formulations that enhance cytotoxic effects against cancer cell lines .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| Cyclopentylamine hydrochloride | Moderate enzyme inhibition | Similar structure but lacks methyl groups |

| 2-Methylcyclopentan-1-amine | Antimicrobial properties | Exhibits different reactivity due to methyl position |

| 2,2-Dimethylcyclopentan-1-amine | Neurotransmitter modulation | Potentially more potent due to steric effects |

Propriétés

IUPAC Name |

2,5-dimethylcyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-5-3-4-6(2)7(5)8;/h5-7H,3-4,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQAWYPZIFGYGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375472-17-5 | |

| Record name | Cyclopentanamine, 2,5-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375472-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.